molecular formula C20H25FINO2 B1147654 FE-PE2I CAS No. 949091-68-3

FE-PE2I

Cat. No.: B1147654
CAS No.: 949091-68-3
M. Wt: 457.32
InChI Key:
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Mechanism of Action

The mechanism of action of FE-PE2I is based on its high affinity and selectivity for the dopamine transporter (DAT). It allows for the imaging and quantification of DAT density, providing noninvasive diagnostic imaging .

Safety and Hazards

FE-PE2I is used in PET imaging, which is a noninvasive technique. The main route of excretion of this compound is via the urine . The effective dose equivalent is 0.023 mSv/MBq (4.6 mSv/200 MBq), with organ doses for the urinary bladder, liver, pancreas, and kidneys being 0.119, 0.046, 0.031, and 0.029 mGy/MBq, respectively .

Future Directions

FE-PE2I has emerged as the agent of choice for many physicians in the shift from the first generation of SPECT tracers . It has several clear advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . Future developments in imaging neurotransmitter systems and improved tracers of neuroinflammation and synaptic density are expected .

Chemical Reactions Analysis

Types of Reactions

FE-PE2I primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 .

Common Reagents and Conditions

The synthesis of this compound requires reagents such as fluorine-18, a tosylated precursor, and various solvents for purification. The reaction conditions typically involve controlled temperatures and the use of automated synthesis modules to ensure consistency and high yield .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. The purity and radiochemical yield are critical factors in the production process to ensure the effectiveness of the radioligand .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of FE-PE2I involves the reaction of a precursor molecule with a reducing agent to form the final product.", "Starting Materials": [ "3-(2'-methoxyphenyl)-8-(3-methyl-2-butenyl)xanthine (MMP)", "Iron(III) chloride hexahydrate (FeCl3.6H2O)", "Sodium borohydride (NaBH4)", "Potassium hydroxide (KOH)", "Hydrochloric acid (HCl)", "Ethanol (EtOH)" ], "Reaction": [ "Step 1: Dissolve MMP (1.0 g) in ethanol (10 mL) and add FeCl3.6H2O (0.5 g). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add NaBH4 (0.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add KOH (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the reaction mixture with HCl and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] }

CAS No.

949091-68-3

Molecular Formula

C20H25FINO2

Molecular Weight

457.32

Synonyms

2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate

Origin of Product

United States

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